molecular formula C13H14O4 B2431136 4-butyl-5,7-dihydroxy-2H-chromen-2-one CAS No. 712281-80-6

4-butyl-5,7-dihydroxy-2H-chromen-2-one

Cat. No.: B2431136
CAS No.: 712281-80-6
M. Wt: 234.251
InChI Key: MLSSEIYJTVDKTK-UHFFFAOYSA-N
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Description

4-butyl-5,7-dihydroxy-2H-chromen-2-one is a compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria .

Preparation Methods

The synthesis of 4-butyl-5,7-dihydroxy-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as cation-exchange resins and zeolites . Industrial production methods often focus on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

4-butyl-5,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The biological effects of 4-butyl-5,7-dihydroxy-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in inflammation and coagulation, such as cyclooxygenase and thrombin . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

4-butyl-5,7-dihydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

4-butyl-5,7-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-3-4-8-5-12(16)17-11-7-9(14)6-10(15)13(8)11/h5-7,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSEIYJTVDKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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